molecular formula C26H27NO4 B12089160 N-Boc-4-(biphenyl-4-yl)-D-phenylalanine

N-Boc-4-(biphenyl-4-yl)-D-phenylalanine

Cat. No.: B12089160
M. Wt: 417.5 g/mol
InChI Key: WXSMGQQZLOTUHH-UHFFFAOYSA-N
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Description

N-Boc-4-(biphenyl-4-yl)-D-phenylalanine (CAS 1803077-57-7) is a protected, enantiopure non-canonical amino acid of significant value in chemical biology and medicinal chemistry research. Its core structure features a D-phenylalanine backbone modified with a bulky, extended biphenyl side chain, which is protected at the amine terminus by a tert-butoxycarbonyl (Boc) group. This configuration makes it a critical building block for the synthesis of complex polyaryl unnatural amino acid motifs, which are explored as proteomimetics to disrupt protein-protein interactions . Researchers utilize this compound in the development of novel fluorescent amino acid motifs, as the extended biphenyl system can exhibit useful fluorescent properties, enabling the study of protein structure and dynamics . The Boc-protected D-enantiomer offers enhanced stability against proteolytic degradation and is instrumental in peptide synthesis and the creation of peptide-based materials. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C26H27NO4

Molecular Weight

417.5 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(4-phenylphenyl)phenyl]propanoic acid

InChI

InChI=1S/C26H27NO4/c1-26(2,3)31-25(30)27-23(24(28)29)17-18-9-11-20(12-10-18)22-15-13-21(14-16-22)19-7-5-4-6-8-19/h4-16,23H,17H2,1-3H3,(H,27,30)(H,28,29)

InChI Key

WXSMGQQZLOTUHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Standard Boc Protection Protocol

The amino group of D-phenylalanine is treated with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium hydroxide or dimethylaminopyridine (DMAP). Reaction conditions typically involve tetrahydrofuran (THF) or dichloromethane (DCM) as solvents, with temperatures ranging from 0°C to room temperature. Completion is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Key Considerations:

  • Solvent Selection: Polar aprotic solvents (e.g., THF) enhance reaction rates by stabilizing intermediates.

  • Catalyst Efficiency: DMAP accelerates the reaction by acting as a nucleophilic catalyst.

Biphenyl Group Introduction

The biphenyl moiety is introduced via two primary routes: Suzuki-Miyaura cross-coupling or asymmetric hydrogenation .

Suzuki-Miyaura Cross-Coupling

This method utilizes a halogenated phenylalanine precursor, such as Boc-4-iodo-D-phenylalanine (CAS: 176199-35-2), which undergoes coupling with phenylboronic acid in the presence of a palladium catalyst.

Typical Reaction Conditions:

  • Catalyst: Pd(PPh3_3)4_4 or PdCl2_2(dppf)

  • Base: Sodium carbonate or potassium phosphate

  • Solvent: Dimethoxyethane (DME) or toluene/water mixture

  • Temperature: 80–100°C for 12–24 hours.

Example Protocol:

  • Boc-4-iodo-D-phenylalanine (1 equiv), phenylboronic acid (1.2 equiv), Pd(PPh3_3)4_4 (0.05 equiv), and Na2_2CO3_3 (2 equiv) are combined in DME/H2_2O (4:1).

  • The mixture is heated at 90°C for 18 hours under nitrogen.

  • The product is purified via column chromatography (silica gel, ethyl acetate/hexane).

Yield: 70–85% with >98% enantiomeric excess (ee).

Asymmetric Hydrogenation

A patented method (WO2017059759A1) describes the use of chiral rhodium catalysts to hydrogenate a prochiral enamide intermediate, directly forming the biphenyl-alanine derivative with high stereoselectivity.

Catalyst System:

  • Rhodium Complex: [Rh(Duanphos)(COD)]BF4_4 (COD = 1,5-cyclooctadiene)

  • Hydrogen Pressure: 1.5–2.0 MPa

  • Solvent: Methanol or ethanol

  • Temperature: 50–60°C.

Advantages:

  • High ee: >99% enantiomeric purity.

  • Scalability: Suitable for industrial production due to robust catalyst performance.

Comparative Analysis of Synthetic Routes

Parameter Suzuki-Miyaura Coupling Asymmetric Hydrogenation
Yield 70–85%90–94%
Enantiomeric Excess >98%>99%
Reaction Time 12–24 hours5–7 hours
Catalyst Cost Moderate (Pd-based)High (Rh-based)
Scalability Limited by purification stepsHigh (patented industrial process)

Purification and Characterization

Post-synthesis purification ensures removal of residual catalysts and by-products. Common techniques include:

  • Column Chromatography: Silica gel with ethyl acetate/hexane gradients.

  • Recrystallization: Methanol/water mixtures enhance crystal purity.

  • HPLC: Reverse-phase C18 columns confirm >95% purity.

Characterization Data:

  • 1^1H NMR (DMSO-d6_6): δ 1.38 (s, 9H, Boc), 3.12 (dd, J = 14 Hz, 1H, CH2_2), 4.25 (m, 1H, α-CH), 7.45–7.70 (m, 9H, biphenyl).

  • Optical Rotation: [α]D20=+21°[α]_D^{20} = +21° (c = 2, methanol).

Industrial-Scale Considerations

The asymmetric hydrogenation route (WO2017059759A1) is preferred for large-scale synthesis due to:

  • Reduced Steps: Elimination of halogenated intermediates.

  • Safety: Avoids pyrophoric reagents used in Suzuki coupling.

  • Cost Efficiency: Despite high catalyst costs, overall yield and purity justify industrial adoption .

Chemical Reactions Analysis

Types of Reactions

N-Boc-4-(biphenyl-4-yl)-D-phenylalanine can undergo various chemical reactions, including:

  • Deprotection: : The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

  • Coupling Reactions: : The free amine can participate in peptide coupling reactions with carboxylic acids or activated esters to form peptide bonds.

  • Substitution Reactions: : The biphenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid in dichloromethane.

    Coupling: Carbodiimides (e.g., EDC, DCC) and coupling additives (e.g., HOBt, HOAt).

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Deprotection: 4-(biphenyl-4-yl)-D-phenylalanine.

    Coupling: Peptides containing the this compound residue.

    Substitution: Functionalized derivatives of this compound.

Scientific Research Applications

Pharmaceutical Development

N-Boc-4-(biphenyl-4-yl)-D-phenylalanine serves as an intermediate in the synthesis of bioactive compounds. Its derivatives are being explored for their potential roles in drug development, particularly as antimicrobial agents and enzyme inhibitors.

Case Study : Research indicates that derivatives of biphenyl-containing amino acids exhibit significant antimicrobial properties by inhibiting bacterial cell wall synthesis, making them candidates for new antibiotic therapies .

Biochemical Probes

The compound can be utilized as a fluorescent probe in biological studies. Its structural characteristics allow it to be incorporated into peptides and proteins without significantly altering their function. This application is particularly valuable for monitoring protein dynamics and interactions through fluorescence resonance energy transfer (FRET) techniques.

Case Study : In studies involving dihydrofolate reductase (DHFR), biphenyl derivatives have been successfully incorporated to observe conformational changes in real-time, providing insights into enzyme mechanisms .

Materials Science

This compound is also investigated for its potential use in advanced materials and polymer synthesis due to its unique structural properties that may enhance material performance.

Research has shown that this compound exhibits various biological activities:

  • Antimicrobial Properties : Compounds derived from this amino acid have demonstrated activity against several bacterial strains, suggesting potential therapeutic applications .
  • Enzyme Inhibition : Studies have indicated that biphenyl-containing amino acids can inhibit enzymes critical for bacterial metabolism, such as alanine racemase .
  • Fluorescent Probes : The incorporation of this compound into peptides allows for real-time monitoring of protein interactions and dynamics through fluorescence techniques .

Mechanism of Action

The mechanism of action of N-Boc-4-(biphenyl-4-yl)-D-phenylalanine depends on its application. In peptide synthesis, it acts as a protected amino acid that can be incorporated into peptides. In medicinal chemistry, its biphenyl group can interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between N-Boc-4-(biphenyl-4-yl)-D-phenylalanine and related Boc-protected phenylalanine derivatives:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
This compound Biphenyl-4-yl C₂₀H₂₃NO₄ 341.41 128779-47-5 Chiral scaffolds, peptide synthesis
(R)-N-BOC-4-Chlorophenylalanine 4-Cl C₁₄H₁₈ClNO₄ 299.75 57292-44-1 Drug intermediates
N-Boc-4-methoxy-D-phenylalanine 4-OCH₃ C₁₅H₂₁NO₅ 295.34 68856-96-2 Fluorescence sensors, aggregation studies
N-Boc-4-iodo-L-phenylalanine 4-I C₁₄H₁₈INO₄ 391.21 - Radiolabeling, medicinal chemistry
N-Boc-4-nitro-L-phenylalanine 4-NO₂ C₁₄H₁₈N₂O₆ 310.30 - Electrophilic substitution reactions
N-Boc-4-(trifluoromethyl)-DL-phenylalanine 4-CF₃ C₁₅H₁₈F₃NO₄ 333.30 167496-29-9 Metabolic stability enhancement
N-Boc-4-[2-(4-methylphenyl)ethynyl]-D-phenylalanine 4-(MePh-ethynyl) C₂₃H₂₅NO₄ 379.40 227292-16-2 Biopolymer conjugation

Key Research Findings

Electronic and Solubility Properties
  • Nitro (4-NO₂) and Trifluoromethyl (4-CF₃) Groups: Electron-withdrawing substituents like NO₂ and CF₃ reduce electron density on the aromatic ring, altering solubility and reactivity. The CF₃ group enhances metabolic stability in drug candidates .
  • Ethynyl-Modified Derivatives : The ethynyl group in N-Boc-4-[2-(4-methylphenyl)ethynyl]-D-phenylalanine enables click chemistry for bioconjugation, a feature absent in the biphenyl parent compound .

Q & A

Basic: What are the key considerations for synthesizing N-Boc-4-(biphenyl-4-yl)-D-phenylalanine with high enantiomeric purity?

Methodological Answer:
The synthesis requires strict control of stereochemistry and protection/deprotection strategies. The Boc (tert-butoxycarbonyl) group is critical for protecting the amino group during peptide coupling, preventing undesired side reactions . Key steps include:

  • Chiral Pool Synthesis : Use enantiomerically pure D-phenylalanine derivatives to retain stereochemical integrity .
  • Purification : Employ crystallization (e.g., from ethanol/water mixtures) and chromatography (HPLC or flash chromatography) to isolate the target compound. Purity (>99%) can be confirmed via 1H QNMR .
  • Intermediate Handling : Convert hazardous intermediates (e.g., azides) to stable salts (e.g., potassium salts) to mitigate explosion risks .

Advanced: How can researchers mitigate explosion risks when synthesizing azido-containing derivatives of this compound?

Methodological Answer:
Azido intermediates (e.g., N-Boc-4-azido-L-phenylalanine) pose explosion hazards due to HN3 gas release. Mitigation strategies include:

  • Salt Formation : Convert intermediates to potassium salts (e.g., N-Boc-4-iodo-L-phenylalanine potassium salt) to stabilize reactive groups .
  • Controlled Conditions : Conduct reactions under nitrogen atmosphere, use low temperatures, and avoid mechanical shock .
  • Alternative Routes : Explore copper-catalyzed azide-alkyne cycloaddition (CuAAC) in aqueous buffers to reduce hazards while maintaining click chemistry utility .

Basic: What spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm regiochemistry and Boc-group integrity. Biphenyl protons appear as distinct aromatic signals (δ 7.2–7.6 ppm) .
  • LC-MS : Verify molecular weight (e.g., [M+H]+ at m/z ~394) and detect impurities .
  • X-ray Crystallography : Resolve absolute stereochemistry for D-configuration validation .

Advanced: What strategies address solubility challenges of this compound in aqueous media for biological assays?

Methodological Answer:
The biphenyl group confers hydrophobicity. Strategies include:

  • PEGylation : Attach polyethylene glycol (PEG) chains to enhance solubility and prolong plasma half-life (e.g., PEG-fDAO in pharmacokinetic studies) .
  • Co-Solvents : Use DMSO or cyclodextrins for in vitro assays, ensuring <1% solvent concentration to avoid cytotoxicity .
  • Structural Analogues : Introduce polar groups (e.g., trifluoromethyl or boronic acid) at the biphenyl ring to improve aqueous solubility while retaining bioactivity .

Basic: How does the Boc group influence the reactivity of this compound in peptide coupling reactions?

Methodological Answer:
The Boc group serves as a temporary protecting group:

  • Amine Protection : Blocks the α-amino group during solid-phase peptide synthesis (SPPS), enabling selective coupling at the carboxyl terminus .
  • Deprotection : Removed under acidic conditions (e.g., TFA/DCM) without affecting acid-labile functional groups (e.g., biphenyl moieties) .
  • Side-Chain Stability : Ensure Boc removal does not destabilize the biphenyl-4-yl group; monitor via TLC or MS .

Advanced: How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies?

Methodological Answer:
Discrepancies often arise from pharmacokinetic (PK) variability. Strategies include:

  • PK/PD Modeling : Measure plasma half-life (t1/2) and enzyme affinity (Km/Vmax). For example, PEGylation increases t1/2 from 7.67 h to 33.68 h, enhancing in vivo efficacy .
  • Metabolic Stability Assays : Test susceptibility to proteases or oxidases using liver microsomes. Modify the biphenyl group to reduce metabolic clearance .
  • Dose Optimization : Adjust dosing frequency based on PK parameters (e.g., intraperitoneal vs. intravenous routes) .

Advanced: How can click chemistry be optimized for post-synthetic modifications of this compound?

Methodological Answer:

  • Azide-Alkyne Pairing : Introduce an azide group at the biphenyl ring for CuAAC with alkynes (e.g., fluorophores or targeting ligands). Use Cu(I) catalysts in TBTA ligands to enhance reaction efficiency .
  • Strain-Promoted Click Chemistry : Avoid copper toxicity in biological systems by using dibenzocyclooctyne (DBCO)-azide reactions .
  • Validation : Confirm conjugation efficiency via MALDI-TOF MS and functional assays (e.g., fluorescence quenching) .

Basic: What storage conditions are required to maintain the stability of this compound?

Methodological Answer:

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the Boc group .
  • Light Sensitivity : Protect from UV light to avoid biphenyl ring degradation; use amber vials .
  • Moisture Control : Use desiccants (e.g., silica gel) to prevent aggregation or esterification .

Advanced: What computational tools aid in predicting the interaction of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to enzymes (e.g., phenylalanine hydroxylase). Focus on biphenyl-4-yl interactions with hydrophobic pockets .
  • MD Simulations : Run GROMACS simulations to assess stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on biphenyl) with bioactivity .

Advanced: How can researchers design experiments to evaluate the compound’s role in enzyme inhibition or activation?

Methodological Answer:

  • Kinetic Assays : Measure Km and Vmax using spectrophotometry (e.g., NADH depletion for dehydrogenase targets) .
  • Competitive Inhibition : Compare IC50 values with natural substrates (e.g., D-phenylalanine vs. D-proline in PEG-fDAO studies) .
  • Structural Analysis : Co-crystallize the compound with target enzymes (e.g., phenylalanine ammonia-lyase) to identify binding motifs .

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